![molecular formula C18H20N2O2S B5693588 1-phenyl-4-[(2-phenylvinyl)sulfonyl]piperazine](/img/structure/B5693588.png)
1-phenyl-4-[(2-phenylvinyl)sulfonyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Phenyl-4-[(2-phenylvinyl)sulfonyl]piperazine (PSVP) is a chemical compound that belongs to the class of piperazine derivatives. It has been widely studied for its potential therapeutic applications due to its unique chemical structure and pharmacological properties. In
科学的研究の応用
1-phenyl-4-[(2-phenylvinyl)sulfonyl]piperazine has been studied extensively for its potential therapeutic applications, including as an antitumor agent, antidepressant, and antipsychotic. Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancer. It has also been found to have antidepressant and antipsychotic effects in animal models, suggesting its potential use in treating mood disorders and schizophrenia.
作用機序
The exact mechanism of action of 1-phenyl-4-[(2-phenylvinyl)sulfonyl]piperazine is not fully understood, but it is believed to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells. It may also act as a serotonin and dopamine receptor antagonist, which could explain its antidepressant and antipsychotic effects.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of neurotransmitter systems. It has also been found to have antioxidant and anti-inflammatory properties, which could contribute to its potential therapeutic benefits.
実験室実験の利点と制限
One advantage of using 1-phenyl-4-[(2-phenylvinyl)sulfonyl]piperazine in lab experiments is its unique chemical structure, which could lead to the development of new and more effective therapeutic agents. However, this compound also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
将来の方向性
There are several future directions for research on 1-phenyl-4-[(2-phenylvinyl)sulfonyl]piperazine, including the development of more potent and selective analogs, the investigation of its potential use in combination with other therapeutic agents, and the exploration of its therapeutic potential in other diseases and conditions. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Conclusion
In conclusion, this compound is a promising chemical compound with potential therapeutic applications in cancer treatment, mood disorders, and schizophrenia. Its unique chemical structure and pharmacological properties make it an interesting target for further research and development of new therapeutic agents. However, more studies are needed to fully understand its mechanism of action and potential side effects.
合成法
The synthesis of 1-phenyl-4-[(2-phenylvinyl)sulfonyl]piperazine involves the reaction of piperazine with phenyl vinyl sulfone in the presence of a base catalyst. The reaction proceeds through the nucleophilic attack of the piperazine nitrogen on the carbon atom of the vinyl sulfone group, followed by elimination of the sulfonyl group. The resulting product is this compound, which can be purified by recrystallization or column chromatography.
特性
IUPAC Name |
1-phenyl-4-[(E)-2-phenylethenyl]sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c21-23(22,16-11-17-7-3-1-4-8-17)20-14-12-19(13-15-20)18-9-5-2-6-10-18/h1-11,16H,12-15H2/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYBCMZZRRSHDFP-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-{[(2-chlorophenyl)acetyl]amino}-5-ethyl-3-thiophenecarboxylate](/img/structure/B5693510.png)
![4-methyl-3-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-5-(2-phenylethyl)-4H-1,2,4-triazole](/img/structure/B5693512.png)
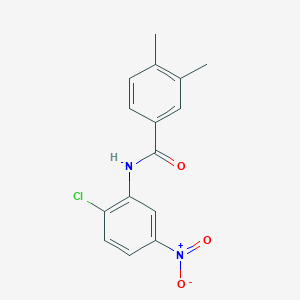
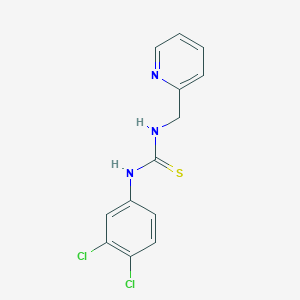
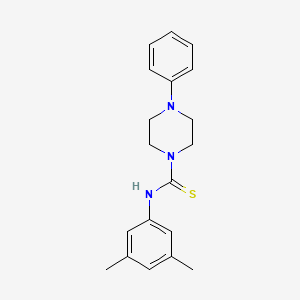

![4-chloro-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5693576.png)
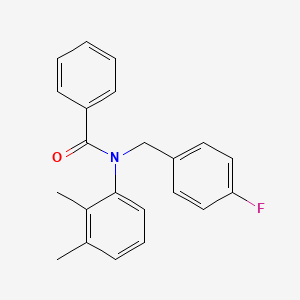
![3-{4-[(isobutylamino)sulfonyl]phenyl}propanoic acid](/img/structure/B5693581.png)
![5-imino-6-[(5-methyl-2-furyl)methylene]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5693583.png)
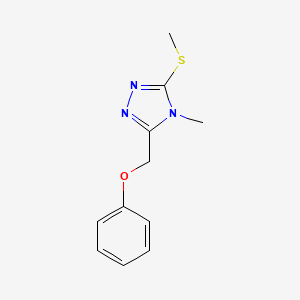
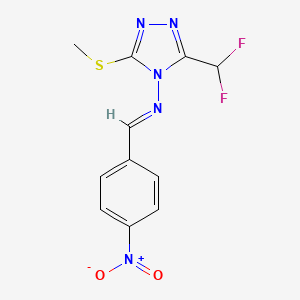
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5693593.png)
